Cas no 55389-01-0 (2-isocyanopropanoic acid)

2-isocyanopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Isocyan-propionsaeure
- 2-isocyano-propionic acid
- alpha-Carbylamino-propionsaeure
- alpha-Isocyan-propionsaeure
- alpha-isocyanopropionic acid
- alpha-Isocyanopropionsaeure
- methylisocyanoacetate
- 2-isocyanopropanoic acid
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- MDL: MFCD19228769
2-isocyanopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258153-1g |
2-isocyanopropanoic acid |
55389-01-0 | 1g |
$1232.0 | 2023-09-14 | ||
Enamine | EN300-258153-5.0g |
2-isocyanopropanoic acid |
55389-01-0 | 5.0g |
$3235.0 | 2023-03-01 | ||
Enamine | EN300-258153-10.0g |
2-isocyanopropanoic acid |
55389-01-0 | 10.0g |
$4067.0 | 2023-03-01 | ||
Enamine | EN300-258153-5g |
2-isocyanopropanoic acid |
55389-01-0 | 5g |
$3235.0 | 2023-09-14 | ||
Enamine | EN300-258153-1.0g |
2-isocyanopropanoic acid |
55389-01-0 | 1.0g |
$1232.0 | 2023-03-01 | ||
Enamine | EN300-258153-2.5g |
2-isocyanopropanoic acid |
55389-01-0 | 2.5g |
$2554.0 | 2023-09-14 | ||
Enamine | EN300-258153-10g |
2-isocyanopropanoic acid |
55389-01-0 | 10g |
$4067.0 | 2023-09-14 |
2-isocyanopropanoic acid Related Literature
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
Additional information on 2-isocyanopropanoic acid
Recent Advances in the Application of 2-Isocyanopropanoic Acid (CAS: 55389-01-0) in Chemical Biology and Pharmaceutical Research
2-Isocyanopropanoic acid (CAS: 55389-01-0) has recently emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery. This compound, characterized by its isocyanate functional group, has been utilized in the synthesis of various bioactive molecules, including peptidomimetics and enzyme inhibitors. Recent studies have highlighted its role in facilitating novel chemical transformations, such as multicomponent reactions and click chemistry, which are pivotal in the development of targeted therapeutics.
One of the most significant breakthroughs involving 2-isocyanopropanoic acid is its application in the synthesis of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in forming stable covalent bonds with cysteine residues in target proteins, leading to the development of potent inhibitors for kinases and proteases. The study reported a high degree of selectivity and minimal off-target effects, making 2-isocyanopropanoic acid a promising candidate for the design of next-generation covalent drugs.
In addition to its role in covalent inhibition, 2-isocyanopropanoic acid has been explored as a key intermediate in the synthesis of peptide-based therapeutics. Researchers have leveraged its isocyanate group to introduce unnatural amino acids into peptide sequences, thereby enhancing their stability and bioactivity. A recent publication in Angewandte Chemie detailed the use of 2-isocyanopropanoic acid in the solid-phase synthesis of cyclic peptides, which exhibited improved pharmacokinetic properties and resistance to proteolytic degradation.
The compound's utility extends beyond small-molecule and peptide therapeutics. Recent advancements in bioconjugation techniques have employed 2-isocyanopropanoic acid as a linker for the site-specific modification of proteins and antibodies. This approach has been instrumental in the development of antibody-drug conjugates (ADCs), where precise control over conjugation sites is critical for maintaining therapeutic efficacy and reducing toxicity. A 2024 study in Bioconjugate Chemistry showcased the successful application of 2-isocyanopropanoic acid in the construction of homogeneous ADCs with enhanced in vivo stability.
Despite its promising applications, challenges remain in the scalable synthesis and handling of 2-isocyanopropanoic acid due to its inherent reactivity and sensitivity to moisture. Recent efforts have focused on developing more stable derivatives and optimizing reaction conditions to facilitate its broader adoption in industrial settings. For instance, a team at MIT reported a novel protective group strategy that significantly improves the compound's stability during storage and transportation.
In conclusion, 2-isocyanopropanoic acid (CAS: 55389-01-0) represents a valuable tool in modern chemical biology and pharmaceutical research. Its diverse applications in covalent inhibition, peptide synthesis, and bioconjugation underscore its potential to drive innovation in drug discovery and development. Future research should aim to address the remaining challenges in its practical use while exploring new avenues for its application in therapeutic design.
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